molecular formula C10H9ClO3 B2874845 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid CAS No. 1824141-75-4

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid

Cat. No.: B2874845
CAS No.: 1824141-75-4
M. Wt: 212.63
InChI Key: LYPABKILTVLNSU-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid is an organic compound with the molecular formula C10H9ClO3 It features a benzofuran core structure substituted with a chloro group at the 5-position and an acetic acid moiety at the 1-position

Scientific Research Applications

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing novel methods for constructing benzofuran rings , exploring the diverse pharmacological activities of these compounds , and investigating their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzaldehyde.

    Cyclization: The 5-chloro-2-hydroxybenzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 5-chloro-2-benzofuran-1-yl acetic acid ethyl ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a bromo group instead of a chloro group.

    2-(5-Methyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a methyl group instead of a chloro group.

    2-(5-Nitro-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a nitro group instead of a chloro group.

Uniqueness

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPABKILTVLNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824141-75-4
Record name 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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